molecular formula C20H24N6O B5999757 1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B5999757
M. Wt: 364.4 g/mol
InChI Key: KWLBPZCCMSPFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a complex organic compound that features a piperidine ring, a triazolopyrimidine moiety, and a dimethylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the dimethylaniline group and the triazolopyrimidine moiety. Common reagents used in these reactions include aniline derivatives, piperidine, and triazolopyrimidine precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(3,4-Dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3-(3,4-dimethylanilino)piperidin-1-yl]-2-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-14-5-6-17(8-15(14)2)24-18-4-3-7-25(12-18)19(27)9-16-10-21-20-22-13-23-26(20)11-16/h5-6,8,10-11,13,18,24H,3-4,7,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLBPZCCMSPFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)CC3=CN4C(=NC=N4)N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.